3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone
Overview
Description
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C13H10N4O5 It is a derivative of benzaldehyde and is known for its distinct structural features, which include a hydroxyl group at the third position of the benzaldehyde ring and a dinitrophenylhydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, followed by cooling and crystallization to obtain the pure product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone undergoes various chemical reactions, including:
Addition-Elimination Reactions: The compound can participate in nucleophilic addition-elimination reactions, particularly with carbonyl compounds.
Oxidation and Reduction: The presence of the hydroxyl group and the dinitrophenylhydrazone moiety allows for potential oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Methanol, ethanol, and acetonitrile are frequently used solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzaldehyde 2,4-dinitrophenylhydrazone: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone: Similar structure but with the hydroxyl group at the fourth position, leading to different reactivity and applications.
Uniqueness: This structural feature allows for specific interactions with biological molecules and contributes to its versatility in chemical synthesis .
Properties
IUPAC Name |
3-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-3-1-2-9(6-11)8-14-15-12-5-4-10(16(19)20)7-13(12)17(21)22/h1-8,15,18H/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFICGVFXASYDJR-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430540 | |
Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-77-6 | |
Record name | 3-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00430540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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